An In-depth Technical Guide to 7-Bromo-1-tetralone: Chemical Properties and Structure
An In-depth Technical Guide to 7-Bromo-1-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical and pharmaceutical compounds.[1] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 7-Bromo-1-tetralone, tailored for professionals in research and drug development.
Chemical Structure and Properties
7-Bromo-1-tetralone, with the IUPAC name 7-bromo-3,4-dihydronaphthalen-1(2H)-one, possesses a tetralone core with a bromine substituent on the aromatic ring. This bromine atom provides a reactive handle for various cross-coupling and nucleophilic substitution reactions, making it a key precursor for the synthesis of more complex molecules.[2][3]
Structure:
The chemical structure of 7-Bromo-1-tetralone is depicted below:
Physical and Chemical Properties:
A summary of the key quantitative data for 7-Bromo-1-tetralone is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Physical State | White to yellow to brown powder/crystals | [4] |
| Melting Point | 71.0 - 80.0 °C | [4] |
| Boiling Point | 157 °C at 8 mmHg | [1] |
| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents | |
| UV max (in Ethanol) | 305 nm | [1] |
Spectroscopic Characterization
The structural elucidation of 7-Bromo-1-tetralone is well-supported by various spectroscopic techniques. The following data provides a reference for its characterization.
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.14 (s, 1H), 7.56 (d, J=8.6 Hz, 1H), 7.14 (d, J=8.6 Hz, 1H), 2.90 (t, J=6.2 Hz, 2H), 2.65 (t, J=6.2 Hz, 2H), 2.13 (q, J=6.2 Hz, 2H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.96, 143.09, 136.09, 134.06, 130.60, 129.99, 120.64, 36.76, 29.15, 22.96 | [1] |
| FT-IR (neat) | ν (cm⁻¹): 2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809 | [1] |
| LC-MS | Retention time 4.79 min, m/z [M+H] = 224.99 | [1] |
| HRMS (ESI) | m/z calcd. for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 7-Bromo-1-tetralone are crucial for reproducible research. Below are representative experimental protocols.
Synthesis of 7-Bromo-1-tetralone via Friedel-Crafts Acylation
One of the common methods for synthesizing 7-Bromo-1-tetralone is through the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.[5]
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Methyl tert-butyl ether
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-(4-bromophenyl)butanoic acid in toluene, add phosphorus pentoxide.
-
Heat the reaction mixture to 110 °C and stir for 2 hours.[2]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with methyl tert-butyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of heptane and ethyl acetate (e.g., 6:1 to 4:1) as the eluent.[1]
-
Recrystallize the purified product from hexane to obtain pure 7-Bromo-1-tetralone.[1]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Dissolve approximately 10-20 mg of the purified 7-Bromo-1-tetralone in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Key Reactions and Applications
7-Bromo-1-tetralone is a valuable precursor in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery.[2][6] Its bromine atom allows for a variety of transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 7-Bromo-1-tetralone can be coupled with various boronic acids to introduce new aryl or vinyl substituents.
General Reaction Scheme: 7-Bromo-1-tetralone + R-B(OH)₂ --[Pd Catalyst, Base]--> 7-R-1-tetralone + HBr + B(OH)₃
This reaction significantly expands the molecular diversity achievable from 7-Bromo-1-tetralone, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug development.
Visualizations
The following diagrams illustrate a key synthetic pathway and a representative reaction of 7-Bromo-1-tetralone.
Caption: Intramolecular Friedel-Crafts acylation for the synthesis of 7-Bromo-1-tetralone.
Caption: Suzuki-Miyaura cross-coupling reaction of 7-Bromo-1-tetralone.
References
- 1. Page loading... [guidechem.com]
- 2. 7-Bromo-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. H50604.06 [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
